Etodolac Ethyl Ester

描述

Etodolac Ethyl Ester is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis . This compound is synthesized to enhance the pharmacokinetic properties of Etodolac, potentially improving its efficacy and reducing side effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Etodolac Ethyl Ester typically involves the esterification of Etodolac with ethanol. The process begins with the reaction of Etodolac with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Etodolac Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to Etodolac and ethanol.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: This compound can participate in substitution reactions where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: Etodolac and ethanol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted Etodolac derivatives.

科学研究应用

Anti-Inflammatory Properties

Etodolac, as an NSAID, is primarily used for its anti-inflammatory effects. The ethyl ester form enhances its pharmacological profile. Research indicates that etodolac ethyl ester exhibits significant anti-inflammatory activity:

- Animal Studies : In a study involving the egg white-induced edema model, this compound demonstrated a reduction in paw swelling in rats, indicating its effectiveness in mitigating inflammation . The results showed a dose-dependent response, suggesting potential for use in treating inflammatory conditions.

- Mechanism of Action : Etodolac functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis—key mediators of inflammation. The ethyl ester form may enhance solubility and bioavailability, leading to improved therapeutic outcomes compared to the parent compound .

Formulation Advancements

The formulation of this compound has been explored to enhance its delivery and efficacy:

- Ionic Liquid Formulations : Recent studies have investigated the use of ionic liquids to improve the delivery of etodolac to the brain through intranasal administration. The incorporation of this compound into ionic liquid formulations resulted in a 200-fold increase in solubility and a sevenfold enhancement in nose-to-brain delivery . This method could provide a novel approach for treating central nervous system disorders.

- Transdermal Delivery Systems : this compound has been formulated into transdermal patches, leveraging its anti-inflammatory properties while minimizing gastrointestinal side effects common with oral NSAIDs. These patches utilize ionic liquid technology to enhance skin permeability and drug absorption .

Therapeutic Uses

The therapeutic applications of this compound extend beyond traditional NSAID uses:

- Chronic Pain Management : Given its effective anti-inflammatory properties, this compound is being studied for chronic pain management conditions such as osteoarthritis and rheumatoid arthritis. Preliminary data suggest that it may provide similar or superior efficacy compared to other NSAIDs with fewer gastrointestinal side effects .

- Postoperative Pain Relief : Etodolac has been shown to be effective in postoperative pain management. The ethyl ester variant may offer improved pain relief profiles due to enhanced absorption and bioavailability, making it a candidate for further clinical evaluation .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

作用机制

Etodolac Ethyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation and pain . By blocking COX, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation. The esterification of Etodolac to form this compound may enhance its absorption and bioavailability, leading to improved therapeutic outcomes .

相似化合物的比较

Etodolac Ethyl Ester can be compared with other ester derivatives of NSAIDs, such as:

Ibuprofen Ethyl Ester: Similar in its esterification approach to enhance pharmacokinetic properties.

Naproxen Ethyl Ester: Another ester derivative aimed at improving drug delivery and efficacy.

Ketoprofen Ethyl Ester: Used to enhance the solubility and bioavailability of Ketoprofen.

Uniqueness

This compound is unique due to its specific parent compound, Etodolac, which has a distinct chemical structure and pharmacological profile compared to other NSAIDs. The esterification to form this compound aims to retain the therapeutic benefits of Etodolac while potentially reducing gastrointestinal side effects and improving bioavailability .

生物活性

Etodolac ethyl ester, a derivative of etodolac, is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. This compound has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2) and its potential therapeutic applications in various inflammatory conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and recent research findings.

Etodolac functions primarily through the inhibition of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The selectivity for COX-2 over COX-1 is significant because it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

- COX Inhibition :

- COX-2 : 5 to 50 times more selective than COX-1.

- Prostaglandin Synthesis : Reduced levels lead to decreased inflammation and pain perception.

Pharmacokinetics

The pharmacokinetic profile of this compound includes important parameters such as bioavailability, protein binding, metabolism, and elimination routes:

| Parameter | Value |

|---|---|

| Systemic Bioavailability | ≥ 80% |

| Volume of Distribution | 390 mL/kg |

| Protein Binding | > 99% (primarily to albumin) |

| Metabolism | Extensive hepatic metabolism |

| Elimination Route | 72% renal (metabolites), 16% fecal |

Anti-inflammatory and Analgesic Effects

Etodolac has been shown to be effective in treating conditions such as osteoarthritis and rheumatoid arthritis. Its analgesic efficacy has been evaluated in various studies:

- A systematic review indicated that etodolac provides significant pain relief postoperatively compared to placebo, with notable efficacy observed at doses ranging from 100 mg to 200 mg .

- The number needed to treat (NNT) for at least 50% pain relief was found to be approximately 4.8 for 100 mg and 3.3 for 200 mg doses .

Novel Formulations

Recent studies have explored innovative formulations of this compound to enhance its therapeutic effects:

- Ionic Liquid Formulation : A study demonstrated that an ionic liquid formulation containing etodolac significantly improved its solubility and nose-to-brain delivery, enhancing therapeutic outcomes in brain inflammation models by suppressing prostaglandin E2 levels by up to 40% .

- Prodrugs Development : Research into polymeric prodrugs of etodolac showed improved aqueous solubility and reduced gastrointestinal toxicity while maintaining anti-inflammatory efficacy . The prodrugs exhibited up to 65% inhibition against inflammation compared to the parent drug's 52% .

Clinical Applications

A case study involving postoperative pain management highlighted the effectiveness of etodolac in reducing pain following dental surgeries. Participants receiving etodolac reported higher satisfaction with pain management compared to those on placebo .

属性

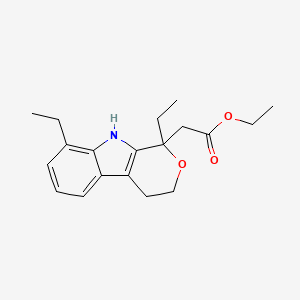

IUPAC Name |

ethyl 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-4-13-8-7-9-14-15-10-11-23-19(5-2,12-16(21)22-6-3)18(15)20-17(13)14/h7-9,20H,4-6,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUFTFWWCSCCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Etodolac Ethyl Ester in the synthesis of Etodolac?

A1: this compound serves as a key intermediate in the synthesis of Etodolac. [] The research paper describes a synthetic route where 7-ethyl-tryptophol and ethyl 3-oxo-pentanoate undergo a cyclocondensation reaction to yield this compound. This ester is then hydrolyzed to obtain Etodolac. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。